2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound that features a biphenyl group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves the reaction of a biphenyl derivative with a tetrazole-containing compound. One common method involves the use of metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes, which react under basic conditions to form the desired product . The reaction conditions often include the use of potassium or sodium hexamethyldisilazide as a base and 1,2-dimethoxyethane as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl or tetrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group can yield biphenyl ketones, while reduction of the tetrazole ring can produce amines.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the tetrazole moiety can form hydrogen bonds or coordinate with metal ions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazol-5-yl sulfones: Similar in structure but with a sulfone group instead of an acetamide group.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Tetrazole-containing compounds: Molecules that feature the tetrazole ring but with different substituents.
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is unique due to its combination of a biphenyl group and a tetrazole moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(15-17-11-13-19(14-12-17)18-7-3-1-4-8-18)23-16-21-24-25-26-27(21)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTLPWZXKWTDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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